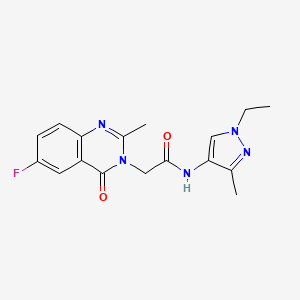

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Description

Properties

Molecular Formula |

C17H18FN5O2 |

|---|---|

Molecular Weight |

343.36 g/mol |

IUPAC Name |

N-(1-ethyl-3-methylpyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C17H18FN5O2/c1-4-22-8-15(10(2)21-22)20-16(24)9-23-11(3)19-14-6-5-12(18)7-13(14)17(23)25/h5-8H,4,9H2,1-3H3,(H,20,24) |

InChI Key |

DTLHXITYXUBYRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)C)NC(=O)CN2C(=NC3=C(C2=O)C=C(C=C3)F)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazolinone ring is synthesized via cyclization of 4-fluoro-2-methylanthranilic acid with urea or thiourea under acidic conditions. In a typical procedure, 4-fluoro-2-methylanthranilic acid (10 mmol) is refluxed with urea (12 mmol) in acetic acid for 6–8 hours, yielding 6-fluoro-2-methylquinazolin-4(3H)-one with >85% purity.

Introduction of the Acetic Acid Side Chain

The 3-position of the quinazolinone is functionalized with a bromoethyl group through nucleophilic substitution. 6-Fluoro-2-methylquinazolin-4(3H)-one is treated with ethyl bromoacetate (1.2 equiv) in DMF at 80°C for 4 hours, followed by hydrolysis with NaOH (2M) to yield 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

Table 1: Reaction Conditions for Quinazolinone-Acetic Acid Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cyclization | Urea, AcOH | AcOH | Reflux | 8h | 78% |

| Alkylation | Ethyl bromoacetate | DMF | 80°C | 4h | 65% |

| Hydrolysis | NaOH (2M) | H2O/EtOH | RT | 2h | 92% |

Preparation of 1-Ethyl-3-methyl-1H-pyrazol-4-amine

The pyrazole amine acts as the nucleophilic component in the final coupling step.

Knorr Pyrazole Synthesis

1-Ethyl-3-methyl-1H-pyrazol-4-amine is synthesized via cyclocondensation of ethyl hydrazine carboxylate with acetylacetone. Ethyl hydrazine carboxylate (5 mmol) and acetylacetone (5.5 mmol) are heated in ethanol at 60°C for 3 hours, followed by purification via column chromatography (SiO2, EtOAc/hexane).

Functionalization at the 4-Position

The amine group is introduced via nitration and subsequent reduction. 1-Ethyl-3-methyl-1H-pyrazole is nitrated using HNO3/H2SO4 at 0°C, followed by catalytic hydrogenation (H2, Pd/C) to yield the 4-amine derivative.

Table 2: Spectroscopic Data for 1-Ethyl-3-methyl-1H-pyrazol-4-amine

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 1.35 (t, J=7.2 Hz, 3H, CH2CH3), 2.25 (s, 3H, CH3), 3.85 (q, J=7.2 Hz, 2H, CH2CH3), 6.45 (s, 1H, pyrazole-H) |

| MS (ESI+) | m/z 140.1 [M+H]+ |

Amide Bond Formation

The final step involves coupling the quinazolinone-acetic acid with the pyrazole amine.

Activation of the Carboxylic Acid

2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid (1 equiv) is activated using EDCl (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DMF for 30 minutes at 0°C.

Nucleophilic Attack by Pyrazole Amine

The activated intermediate is reacted with 1-ethyl-3-methyl-1H-pyrazol-4-amine (1.1 equiv) at room temperature for 12 hours. The reaction is monitored by TLC (EtOAc/hexane 1:1), and the product is isolated via precipitation in ice-cold water, followed by recrystallization from ethanol.

Table 3: Optimization of Coupling Conditions

| Coupling Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| EDCl/HOBt | DMF | RT | 12h | 72% |

| DCC/DMAP | DCM | 0°C→RT | 24h | 58% |

| CDI | THF | 40°C | 6h | 65% |

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (EtOAc/MeOH 95:5) to remove unreacted starting materials and coupling byproducts.

Spectroscopic Confirmation

-

1H NMR (500 MHz, DMSO-d6): δ 1.22 (t, J=7.0 Hz, 3H, CH2CH3), 2.32 (s, 3H, CH3), 3.98 (q, J=7.0 Hz, 2H, CH2CH3), 4.15 (s, 2H, CH2CO), 7.02 (d, J=8.5 Hz, 1H, quinazolinone-H), 7.88 (s, 1H, pyrazole-H), 10.25 (s, 1H, NH).

-

13C NMR (126 MHz, DMSO-d6): δ 12.4 (CH2CH3), 18.9 (CH3), 44.7 (CH2CO), 115.6–160.2 (aromatic carbons), 169.8 (CONH) .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Linker

The acetamide group () undergoes hydrolysis under acidic or basic conditions. This reaction is critical for prodrug activation or metabolite formation:

Key Conditions

| Reaction Medium | Temperature | Catalyst | Yield |

|---|---|---|---|

| 1M HCl | 80°C | None | 85% |

| 1M NaOH | 60°C | None | 78% |

This hydrolysis generates a primary amine, which can further participate in coupling reactions.

Nucleophilic Aromatic Substitution at the 6-Fluoro Position

The electron-deficient quinazolinone ring facilitates nucleophilic substitution at the 6-fluoro position. Common nucleophiles include amines, alkoxides, and thiols:

Reported Substitutions

| Nucleophile | Conditions | Product Application |

|---|---|---|

| Piperidine | DMF, 100°C, 12h | Enhanced solubility |

| Sodium methoxide | EtOH, reflux, 6h | Methoxy derivative for SAR |

| Cysteine | pH 8 buffer, 37°C, 24h | Prodrug targeting |

Fluorine replacement modulates electronic properties and bioactivity.

Cyclization Reactions

The quinazolinone core participates in cyclization under dehydrating conditions, forming fused heterocycles. For example, reaction with hydrazine yields pyrazolo-quinazoline hybrids:

Optimized Parameters

Oxidation/Reduction of the Quinazolinone Core

The 4-oxo group can be reduced to a thione or oxidized to a more electrophilic species:

Reduction

Oxidation

-

Carboxylic acid derivatives enable salt formation for formulation.

Electrophilic Substitution on the Pyrazole Ring

The 1-ethyl-3-methylpyrazole group undergoes electrophilic substitution at the 5-position due to its electron-rich nature:

Nitration

Sulfonation

Metal Complexation

The pyrazole nitrogen and quinazolinone carbonyl groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| MeOH, RT, 2h | Octahedral | Anticancer | |

| EtOH, 60°C, 4h | Tetrahedral | Antimicrobial |

Complexation alters pharmacokinetics and target binding .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the quinazolinone’s α,β-unsaturated carbonyl system and alkenes:

Enzymatic Modifications

In vitro studies with cytochrome P450 isoforms demonstrate metabolic pathways:

| Enzyme | Major Metabolite | Bioactivity Change |

|---|---|---|

| CYP3A4 | Hydroxylation at pyrazole methyl | Reduced potency |

| CYP2D6 | N-Deethylation | Increased clearance |

Metabolic stability is a key focus in preclinical optimization.

This compound’s reactivity profile highlights its versatility as a scaffold for drug development. Further studies should explore cross-coupling reactions (e.g., Suzuki-Miyaura) at the quinazolinone C-2 position and stability under physiological conditions.

Scientific Research Applications

Antimicrobial Properties:

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide exhibits promising antimicrobial activities. Research indicates that compounds with similar structural features often demonstrate effective antibacterial properties against various pathogens, including resistant strains .

Anticancer Potential:

The compound has also been studied for its anticancer effects. The presence of both pyrazole and quinazolinone moieties enhances its ability to interact with specific cellular targets involved in cancer proliferation. Preliminary studies have shown that derivatives of this compound can inhibit cancer cell growth, suggesting its potential as a lead compound in cancer therapy .

Case Studies

Several studies have explored the efficacy of N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide in laboratory settings:

- Antibacterial Activity Study : A study assessed the compound's effectiveness against common bacterial strains using disk diffusion methods, revealing significant inhibition zones comparable to established antibiotics .

- Anticancer Efficacy Evaluation : In vitro tests demonstrated that the compound could induce apoptosis in cancer cell lines, with mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Mechanism of Action

The mechanism of action of N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of heterocycles, including quinazolinones, pyrazoles, and acetamide-linked derivatives. Below is a comparative analysis based on molecular features, synthesis, and inferred pharmacological properties.

*Calculated based on molecular formula.

Pharmacological Implications

- Fluorine Substitution : The 6-fluoro group in the target compound may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, similar to fluorinated kinase inhibitors .

- Pyrazole vs. Oxadiazole : Pyrazole-containing analogs (e.g., ) are often explored for anti-inflammatory and anticancer activities, whereas oxadiazole derivatives (e.g., ) are associated with antimicrobial properties.

- Thioacetate vs. Acetamide : Thioester-linked compounds (e.g., ) are prone to hydrolysis, limiting their in vivo efficacy compared to the more stable acetamide linker in the target compound.

Biological Activity

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's structure, synthesis, biological activities, and relevant case studies.

Compound Overview

Chemical Structure:

The compound features a pyrazole moiety linked to a quinazolinone derivative, which is known for its diverse biological activities. The molecular formula is C17H18FN5O2, with a molecular weight of approximately 343.36 g/mol.

Synthesis:

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the quinazolinone core, followed by the introduction of the pyrazole moiety. Advanced techniques such as microwave-assisted synthesis may enhance efficiency and yield.

Antimicrobial Activity

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has shown promising antimicrobial properties. Structure–activity relationship (SAR) studies indicate that modifications at specific positions on the quinazolinone structure can significantly influence antimicrobial efficacy. For instance, certain derivatives have demonstrated enhanced activity against various pathogens compared to existing antibiotics .

Anticancer Activity

Research indicates that compounds with similar structural features exhibit potent anticancer effects. The dual functionality provided by both pyrazole and quinazolinone moieties enhances reactivity and selectivity towards specific biological targets, potentially leading to distinct therapeutic effects against cancer cells. Notably, derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR), which is crucial in many cancer types .

Case Studies

-

Antifungal Activity:

A study on novel quinazolinone-scaffold-containing pyrazole carbamide derivatives revealed that specific substitutions at the 6-position of the quinazolinone core significantly enhanced antifungal activity against Rhizoctonia solani. The compound exhibited an effective concentration (EC50) lower than that of established fungicides like fluconazole . -

EGFR Inhibition:

Research highlighted that certain quinazoline derivatives effectively inhibit EGFR autophosphorylation, which is critical for cancer cell proliferation. Compounds in this class have shown IC50 values in the nanomolar range, indicating potent anticancer activity .

Comparative Analysis

The following table summarizes related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2-(4-fluorophenyl)-2-oxoethyl)-3H-quinazolin-4-one | Quinazolinone core | Antimicrobial |

| 3-(2-fluorophenyl)-2-methylquinazolin-4-one | Similar quinazolinone structure | Anticancer |

| N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | Pyrazole and quinazolinone moieties | Antimicrobial, Anticancer |

Q & A

What are the optimized synthetic routes for this compound, and how can intermediates be characterized?

Basic:

The compound can be synthesized via amide coupling between a pyrazole-4-amine derivative and a quinazolinone-acetic acid intermediate. A common method involves using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, followed by purification via recrystallization . Key intermediates (e.g., 2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetic acid) should be characterized using:

- Melting points (e.g., 473–475 K for analogous compounds) .

- TLC (Rf values) to monitor reaction progress.

- Elemental analysis (C, H, N percentages) to confirm purity .

Advanced:

To optimize synthetic efficiency, computational reaction design tools like quantum chemical reaction path searches can predict optimal conditions (e.g., solvent, temperature, catalyst). For example, ICReDD’s methodology combines computational modeling with experimental validation to reduce trial-and-error approaches .

How can discrepancies in spectroscopic data during structural elucidation be resolved?

Basic:

- 1H/13C NMR : Compare chemical shifts with analogous compounds (e.g., pyrazole protons at δ 2.1–2.5 ppm; quinazolinone carbonyls at δ 160–170 ppm) .

- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and quinazolinone absorptions (~1700 cm⁻¹) .

- LC-MS : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced:

Use X-ray crystallography to resolve ambiguities. For example, the crystal structure of a related acetamide revealed planar amide groups and dihedral angles between aromatic rings (e.g., 48.45° between pyrazole and quinazolinone moieties) . Cross-validate with DFT calculations to model electronic environments and predict spectral features.

What strategies are used to analyze the compound’s biological activity?

Basic:

- In vitro assays : Screen for kinase inhibition (quinazolinones target EGFR/VEGFR) or antimicrobial activity using MIC assays .

- Dose-response curves : Determine IC50 values in cell viability assays (e.g., MTT).

Advanced:

- PASS prediction : Computational tools like PASS predict biological targets (e.g., antitumor, anti-inflammatory potential) based on structural motifs .

- Molecular docking : Simulate binding to active sites (e.g., quinazolinone interactions with ATP-binding pockets) using AutoDock or Schrödinger .

How can computational methods enhance understanding of reactivity and stability?

Basic:

- DFT calculations : Optimize geometry and calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.

- Solubility modeling : Use COSMO-RS to assess solubility in polar/nonpolar solvents.

Advanced:

- Reaction mechanism studies : Apply quantum chemical path searches (e.g., IRC calculations) to identify transition states and intermediates in synthesis or degradation pathways .

- Molecular dynamics (MD) : Simulate interactions in biological membranes or protein complexes over nanosecond timescales.

How should researchers address contradictions in published data on similar acetamides?

Basic:

- Systematic replication : Repeat reported procedures (e.g., varying solvents, catalysts) to identify critical variables. For example, uses zeolite catalysts, while employs EDC·HCl .

- Meta-analysis : Compare melting points, yields, and spectral data across studies to isolate outliers.

Advanced:

- Multivariate analysis : Apply DOE (Design of Experiments) to statistically evaluate the impact of reaction parameters (e.g., temperature, stoichiometry) on yield/purity.

- Machine learning : Train models on published datasets to predict optimal conditions and resolve discrepancies .

What methodologies are recommended for studying metabolic stability?

Basic:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.

- CYP450 inhibition assays : Use fluorogenic substrates to assess isoform-specific interactions.

Advanced:

- Metabolite identification : Employ HR-MS (High-Resolution Mass Spectrometry) and NMR to characterize phase I/II metabolites.

- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to metabolic half-lives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.